molecular formula C7H14O2 B152468 (1S,2S)-2-Methoxycyclohexanol CAS No. 134108-92-2

(1S,2S)-2-Methoxycyclohexanol

Cat. No. B152468
M. Wt: 130.18 g/mol
InChI Key: DCQQZLGQRIVCNH-BQBZGAKWSA-N
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Description

(1S,2S)-2-Methoxycyclohexanol is a chiral intermediate that plays a crucial role in the synthesis of tricyclic β-lactam antibiotics. The compound's stereochemistry is significant for its biological activity, and thus, the preparation of this compound in its enantiomerically pure form is of great importance for pharmaceutical applications .

Synthesis Analysis

The synthesis of (1S,2S)-2-methoxycyclohexanol has been achieved through both enzymatic and chemical resolution methods. These methods have been optimized for large-scale production, which is essential for the commercial manufacturing of related antibiotics. The enzymatic resolution, in particular, has been highlighted for its simplicity and efficiency, providing the product in good yield and with excellent enantiomeric excess. This process has been consistently operated at a manufacturing scale, indicating its viability for industrial applications .

Molecular Structure Analysis

The molecular structure of (1S,2S)-2-methoxycyclohexanol is characterized by its specific stereochemistry, with the 1S,2S configuration being critical for its activity. The presence of the methoxy group and the cyclohexanol moiety within the same molecule provides the necessary chemical properties for further reactions and transformations required in the synthesis of complex pharmaceuticals .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (1S,2S)-2-methoxycyclohexanol include substitution with methanol, esterification, chiral separation with valine, saponification, and oxidation. These reactions are part of a multi-step synthesis process starting from the original material 1,2-cyclohexanone, which ultimately leads to the formation of the desired chiral alcohol .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1S,2S)-2-methoxycyclohexanol are not detailed in the provided papers, such properties would typically include melting point, boiling point, solubility, and optical rotation. These properties are influenced by the molecular structure and are critical for the handling and application of the compound in further chemical synthesis and pharmaceutical formulation .

Scientific Research Applications

Synthesis and Thermodynamic Properties

(1S,2S)-2-Methoxycyclohexanol has been synthesized through alcoholysis reactions involving cyclohexene oxide and methanol, utilizing Ag2CsPW12O40 as a catalyst. The compound's synthesis process has been thoroughly analyzed, utilizing elemental analyzers, FT-IR, GC, and NMR to confirm the elemental composition, functional groups, purity, and molecular structure. This compound's specific heat capacity and standard enthalpy of combustion have been determined, providing essential thermodynamic parameters that aid in exploring new production routes for (1S,2S)-2-Methoxycyclohexanol (Feng, Shang, & Zhang, 2018).

Conformational Equilibrium and Hydrogen Bond Dynamics

Studies have delved into the conformational equilibrium of (1S,2S)-2-Methoxycyclohexanol derivatives. For instance, cis-3-methoxycyclohexanol's conformational equilibrium is influenced significantly by intramolecular hydrogen bonds, which shift depending on concentration and solvent polarity. This indicates the intricate nature of molecular interactions within these compounds and their susceptibility to external conditions (de Oliveira & Rittner, 2005).

Catalytic Applications in Deoxygenation Processes

(1S,2S)-2-Methoxycyclohexanol and its derivatives have been used in catalytic processes, notably in the selective deoxygenation of hydrogenated by-products like 2-methoxycyclohexanone to phenol, cyclohexanone, and cyclohexanol. This process is catalyzed over carbon-supported noble metal catalysts without external hydrogen. The yield of target products in this process highlights the potential application of (1S,2S)-2-Methoxycyclohexanol in chemical manufacturing and processing (Miyagawa, Nakagawa, Tamura, & Tomishige, 2019).

Role in Synthesis of Tribactam

Safety And Hazards

This would include information about any hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include information about safe handling procedures.


Future Directions

This would involve a discussion of areas for future research. For example, if the compound has medicinal properties, future directions might include studies to better understand its mechanism of action, to improve its synthesis, or to find new applications for it.


properties

IUPAC Name

(1S,2S)-2-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQZLGQRIVCNH-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Methoxycyclohexanol

CAS RN

7429-40-5
Record name Cyclohexanol, 2-methoxy-, (1R,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ruthenium Catalyzed Hydrogenations. For guaiacol hydrogenation in the presence of ruthenium catalyst the products were similar to those identified earlier in our laboratory. At 150° C., 30% of the guaiacol had already been converted by the time the reactor reached temperature, time zero in FIG. 1. The primary product was that resulting from saturation of the phenolic ring, 2-methoxycyclohexanol (60% yield @ 4 h). Cyclohexanediol was the secondary product (11%), although cyclohexanol was also significant (6%). The methanol byproduct was found (1%). There was little phenol formed at this temperature. At 200° C. the initial conversion of guaiacol during heatup was 44%. As shown in FIG. 2 the methoxycyclohexanols were still the main product (54% yield @ 4 h), but cyclohexanediol became less important (4%) while more cyclohexanol was formed (12%). More methanol was present (2%), as was more phenol. At 250° C., 60% of the guaiacol was converted by the time the reactor reached temperature. As shown in FIG. 3 cyclohexanol almost surpassed methoxycyclohexanols as the main product. Methoxycyclohexanol yield peaked at 17% in the 1 to 2 h range before reacting on to secondary products. The maximum cyclohexanol yield was 13%. Cyclohexanediol was only a minor product (1%). More phenol was evident and cyclohexane became a significant product (2%); however, the hexane recovery is likely limited by its low solubility in the water. More cyclohexane may have been actually produced and remained in the reactor as a separate light phase, which could not be sampled by our method. Over the period of the test, the amount of aqueous phase products is reduced. A large methane gas product was produced in this test, as has been reported for processing at these conditions of temperature and catalyst wherein phenol was extensively gasified at as low as 250° C.xi At 300° C., phenol is the primary product that was recoverable. Cyclohexanol and methoxycyclohexanol are early products which are reduced to low levels within the first hour at temperature. All three isomers of methyl-phenol (cresols) are significant byproducts, as is benzene. Cyclohexane is present in the water product only at low concentration, but is likely present as a significant product in a separate phase. Because of the large amount of methane gas formation, this test was hydrogen limited with the reactor pressure surpassing the pressure set point after 1 h of operation and this factor is expected to have skewed the mechanism away from the high-use hydrogenation pathways, such as saturation of the aromatic ring. xiElliott, D. C.; Hart, T. R.; Neuenschwander, G. G. “Chemical Processing in High-Pressure Aqueous Environments. 8. Improved Catalysts for Hydrothermal Gasification.” Ind Eng. Chem. Res. 45(11) 3776-81, 2006.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Stead, H Marley, M Mahmoudian, G Webb… - Tetrahedron …, 1996 - Elsevier
Enzymatic and chemical resolution methods suitable for preparation of multi-kg quantities of (+)-(1S,2S)-2-methoxycyclohexanol from (+/−) trans-2-methoxycyclohexanol have been …
Number of citations: 58 www.sciencedirect.com
A Yamaguchi, Y Murakami, K Yamazaki, M Shirai… - Catalysis Today, 2024 - Elsevier
Selective hydrogenation of lignin-derived phenolic monomer to valuable chemicals has attracted attention and investigated well; however, stereoselective hydrogenation is required for …
Number of citations: 0 www.sciencedirect.com
TS Khan, D Singh, PP Samal… - ACS Sustainable …, 2021 - ACS Publications
The hydrodeoxygenation (HDO) reaction of oxygenated compounds such as lignin-derived phenolics is well studied using molecular H 2 as a hydrogen source, yet the use of high …
Number of citations: 13 pubs.acs.org
C Fuganti, P Grasselli, M Mendozza, S Servi, G Zucchi - Tetrahedron, 1997 - Elsevier
(S) 2-Methoxycyclohexanone 1, useful intermediate in the synthesis of Sanfetrinem 2, is obtained from (S) α-benzylidene cyclohexanol 4, derived from the ketone 3 through a short …
Number of citations: 25 www.sciencedirect.com
T Matsumoto, T Murayama, S Mitsuhashi, T Miura - Tetrahedron letters, 1999 - Elsevier
Asymmetric synthesis of (S)-5 has been accomplished with an excellent enantiomeric excess by hydrogenation of racemic 5 using ruthenium-BINAP-diamine-KOH system, followed by …
Number of citations: 59 www.sciencedirect.com
A Sulman, P Mäki-Arvela, L Bomont, M Alda-Onggar… - Catalysis Letters, 2019 - Springer
Kinetics of guaiacol hydrodeoxygenation (HDO) was studied using supported Mo x C–SBA-15 and as a comparison 5 wt% Pt/C under 30 bar hydrogen at 200 C and 300 C. Catalyst …
Number of citations: 38 link.springer.com
T Rossi, C Marchioro, A Paio, RJ Thomas… - The Journal of …, 1997 - ACS Publications
(2S)-2-Methoxycyclohexanone [(2S)-6], reacts with the 4-acetoxyazetidinone 3a in the presence of SnCl 4 and a tertiary amine base (such as N,N-diisopropylethylamine) to give the …
Number of citations: 7 pubs.acs.org
MP Luitz, M Zacharias - Journal of chemical information and …, 2014 - ACS Publications
Molecular dynamics (MD) simulations in explicit solvent allow studying receptor–ligand binding processes including full flexibility of the binding partners and an explicit inclusion of …
Number of citations: 41 pubs.acs.org
SM Scully - skemman.is
The use of chemoenzymatic resolutions for the separation of racemic mixtures is a common route that affords enantiomerically pure compounds. Finding novel and selective protecting …
Number of citations: 0 skemman.is
BH Landis, JK McLaughlin, R Heeren… - Industrial …, 2006 - Wiley Online Library
● Since the ketone has only a very low solubility in the aqueous phase, it is added as an ethanol slurry to the bioreactor. By this method no formal sterilization is possible. Heat …
Number of citations: 3 onlinelibrary.wiley.com

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